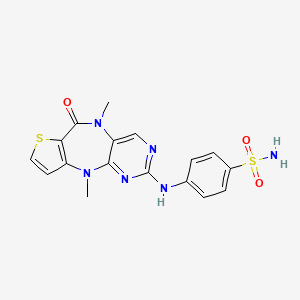
1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, has a high yield synthetic method established for its production. This development is crucial for advancing cancer treatment options (Zhang, Lai, Feng, & Xu, 2019).
Molecular Conformation and Binding
Pyrid-2-yl ureas, including variations like 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, have been studied for their conformational isomers and ability to bind cytosine, a key component in DNA. These findings have implications for molecular biology and drug design (Chien et al., 2004).
Biological Activity Studies
The crystal structure of compounds like N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, which includes an indole component similar to 1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, shows significant potential for biological activity. Such studies are vital for understanding the pharmacological potential of these compounds (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).
Bioconjugation and Peptide Synthesis
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its derivatives are used in bioconjugation and peptide synthesis, showcasing the utility of urea derivatives in biochemical research and pharmaceutical development (Kubilius & Tu, 2017).
Chiral Separation in Chemistry
Urea derivatives have been utilized in high-performance liquid chromatography for the enantiomer separation of various compounds, demonstrating their importance in analytical chemistry and pharmaceutical development (Ǒi, Kitahara, & Aoki, 1995).
Carcinogenicity Research
Research on the carcinogenicity of ethyl carbamate (urethane), a contaminant in fermented foods and beverages, highlights the significance of understanding the toxicological aspects of urea derivatives in public health (Baan et al., 2007).
Molecular Self-Assembly
Studies on heterocyclic ureas and their ability to form hydrogen-bonded complexes contribute to the understanding of molecular self-assembly, which is crucial for nanotechnology and materials science (Corbin et al., 2001).
Catalysis in Organic Synthesis
NHC-stabilized gold(I) complexes used in the cyclization of 1-(o-ethynylaryl)ureas demonstrate the role of urea derivatives in facilitating complex chemical reactions, crucial for synthetic organic chemistry (Gimeno et al., 2010).
Propiedades
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-21-11-14(13-8-4-5-9-15(13)21)19-17(22)20-16-12(2)7-6-10-18-16/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOOBVHHIROXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
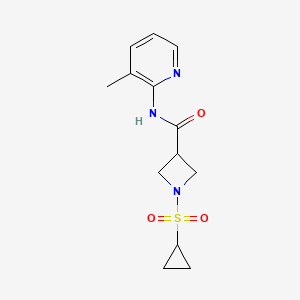


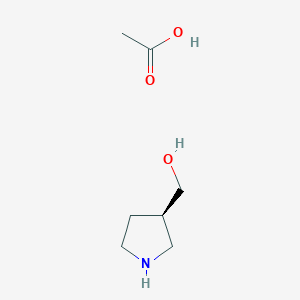
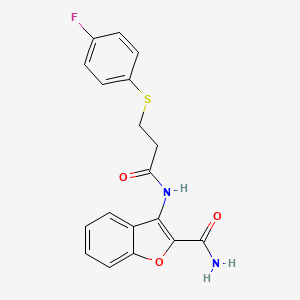
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)
![Ethyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2550754.png)
![2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2550756.png)
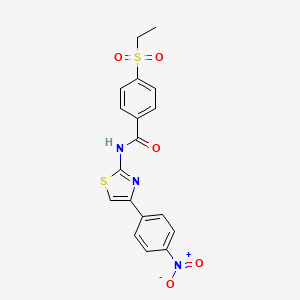

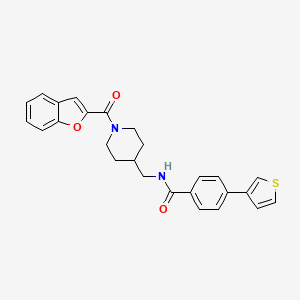
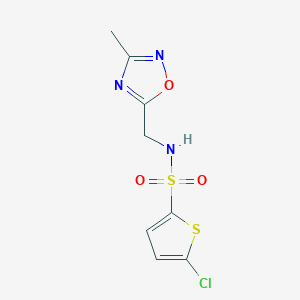
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)
